trans-4-[({[(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetyl}amino)methyl]cyclohexanecarboxylic acid
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Overview
Description
Trans-4-[({[(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetyl}amino)methyl]cyclohexanecarboxylic acid is a complex organic compound with a unique structure that includes a benzo[c]chromen moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of trans-4-[({[(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetyl}amino)methyl]cyclohexanecarboxylic acid typically involves multiple steps. The starting materials and intermediates are carefully selected to ensure the desired stereochemistry and functional group compatibility. Common synthetic routes include:
Formation of the Benzo[c]chromen Moiety: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the benzo[c]chromen ring system.
Attachment of the Acetyl Group: The benzo[c]chromen intermediate is then reacted with acetic anhydride or acetyl chloride in the presence of a base to introduce the acetyl group.
Formation of the Amide Bond: The acetylated benzo[c]chromen is then coupled with an amine derivative of cyclohexanecarboxylic acid using coupling reagents such as EDCI or DCC.
Final Cyclization and Purification: The final product is obtained through cyclization and purification steps, which may include recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and scalability. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Trans-4-[({[(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetyl}amino)methyl]cyclohexanecarboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can be employed to reduce carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can be performed to replace specific functional groups with others, using reagents like alkyl halides or sulfonates.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Alkyl halides, sulfonates, and nucleophiles under various conditions (e.g., basic or acidic).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Trans-4-[({[(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetyl}amino)methyl]cyclohexanecarboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties.
Medicine: Explored for its potential therapeutic applications, such as in the treatment of cancer, neurodegenerative diseases, and cardiovascular disorders.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of trans-4-[({[(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetyl}amino)methyl]cyclohexanecarboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Receptors: Interacting with specific receptors on cell surfaces, such as G-protein-coupled receptors or enzyme-linked receptors.
Modulating Enzyme Activity: Inhibiting or activating enzymes involved in key metabolic pathways.
Altering Gene Expression: Influencing the expression of genes related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Trans-4-[({[(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetyl}amino)methyl]cyclohexanecarboxylic acid can be compared with other similar compounds, such as:
4-Methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl acetate: Similar structure but different functional groups, leading to distinct chemical and biological properties.
4-Methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl β-D-galactopyranoside: Contains a sugar moiety, which may influence its solubility and biological activity.
4-Methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl benzoate:
Properties
Molecular Formula |
C23H27NO6 |
---|---|
Molecular Weight |
413.5 g/mol |
IUPAC Name |
4-[[[2-[(6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-3-yl)oxy]acetyl]amino]methyl]cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C23H27NO6/c25-21(24-12-14-5-7-15(8-6-14)22(26)27)13-29-16-9-10-18-17-3-1-2-4-19(17)23(28)30-20(18)11-16/h9-11,14-15H,1-8,12-13H2,(H,24,25)(H,26,27) |
InChI Key |
LDADPGRJTCKDRY-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C3=C(C=C(C=C3)OCC(=O)NCC4CCC(CC4)C(=O)O)OC2=O |
Origin of Product |
United States |
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